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Introduction

Enocyanin, a natural food colorant extracted from grape skins (Vitis vinifera), is a rich source
of anthocyanins, particularly malvidin-3-O-glucoside and its acylated derivatives.[1][2] These
polyphenolic compounds are recognized for their antioxidant and anti-inflammatory properties,
which are linked to various health benefits.[3] However, for these compounds to exert a
biological effect, they must first be released from the food matrix and remain stable during
digestion, a concept known as bioaccessibility. Anthocyanins are notably unstable and can be
degraded by factors such as pH, temperature, and enzymes during their transit through the
gastrointestinal tract.[1][4]

This application note provides a detailed protocol for assessing the bioaccessibility of
enocyanin using the internationally harmonized static in vitro digestion model, INFOGEST 2.0.
[5][6][7] This method simulates the physiological conditions of the human upper gastrointestinal
tract (oral, gastric, and intestinal phases) and is an essential tool for screening the efficacy of
anthocyanin delivery systems and formulations in the food and pharmaceutical industries.[5][8]

Principle of the Method
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The INFOGEST 2.0 protocol is a static in vitro model that sequentially simulates the enzymatic
and physicochemical conditions of human digestion.[6] The process involves subjecting an
enocyanin-containing sample to three distinct phases:

o Oral Phase: Simulates mastication and the initial enzymatic action of a-amylase in the
mouth.

o Gastric Phase: Mimics the acidic environment of the stomach and the proteolytic action of
pepsin.

o Small Intestinal Phase: Replicates the neutral to slightly alkaline conditions of the small
intestine, involving the action of pancreatin (containing proteases, lipases, and amylases)
and bile salts to complete the digestion and facilitate micelle formation.

The fraction of anthocyanins that remains soluble and stable in the final intestinal digestate is
considered "bioaccessible" and potentially available for absorption by the intestinal epithelium.

Experimental Workflow

The overall workflow for assessing enocyanin bioaccessibility is depicted below. It begins with
the preparation of the enocyanin sample and the simulated digestion fluids, followed by the
sequential three-phase digestion, and concludes with sample analysis to quantify the remaining
anthocyanins.
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Experimental Workflow for Enocyanin Bioaccessibility
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Caption: Workflow of the INFOGEST 2.0 in vitro digestion model.
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Detailed Protocol: INFOGEST 2.0 for Enocyanin
This protocol is adapted from the standardized INFOGEST 2.0 method.[6][9] All digestion steps
should be performed at 37°C with constant mixing (e.g., in a shaking water bath or incubator).

1. Preparation of Simulated Digestion Fluids

Stock solutions of simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated
intestinal fluid (SIF) should be prepared in advance. The final enzyme and bile concentrations
are achieved by adding them to the digest just before each phase begins.
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Fluid Component Concentration in Stock Solution (1.25x)
SSF (pH 7.0)

KCl 18.9 g/L
KH2POa 4.88 g/L
NaHCOs 16.8 g/L
MgClz2(H20)s 0.38 g/L
(NH4)2COs3 0.08 g/L
SGF (pH 3.0)

KCl 8.63 g/L
KH2POa 1.13 g/L
NaHCOs 3.13 g/L
NacCl 5.88 g/L
MgCl2(H20)e 0.13 g/L
(NH4)2COs 0.63 g/L
SIF (pH 7.0)

KCl 8.5 g/L
KH2POa4 1.0g/L
NaHCOs 10.63 g/L
NaCl 4.75 g/L
MgCl2(H20)e 0.4 g/L

2. Experimental Procedure

e Initial Sample:

o Homogenize 5 g of the food sample containing enocyanin with 5 mL of water.
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o An equivalent amount of a pure enocyanin extract can be used, dissolved in 5 mL of
water.

o Take an aliquot of this initial mixture for anthocyanin quantification (Total Initial
Anthocyanin).

e Phase 1: Oral Phase (2 minutes)

o

Add 4 mL of SSF stock solution (1.25x) to the 10 mL initial sample.

[e]

Add 0.5 mL of a-amylase solution (1500 U/mL in SSF).

o

Add 25 pL of 0.3 M CaCla.

Add 0.475 mL of water.

[¢]

[e]

Check and adjust pH to 7.0 using 1 M HCl or 1 M NaOH if necessary.

[e]

Incubate at 37°C for 2 minutes with mixing.

e Phase 2: Gastric Phase (2 hours)

[¢]

To the 15 mL of oral bolus, add 7.5 mL of SGF stock solution (1.25x).

[¢]

Add 1.6 mL of porcine pepsin solution (25,000 U/mL in SGF).

[e]

Add 5 pL of 0.3 M CaClz.

o

Adjust pH to 3.0 using 1 M HCI.

[¢]

Add water to reach a final volume of 30 mL.

[¢]

Incubate at 37°C for 2 hours with mixing.
e Phase 3: Small Intestinal Phase (2 hours)
o To the 30 mL of gastric chyme, add 11 mL of SIF stock solution (1.25x).

o Add 5.0 mL of pancreatin solution (800 U/mL based on trypsin activity in SIF).
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[e]

Add 3.0 mL of bile extract solution (160 mM in SIF).

o

Add 40 pL of 0.3 M CaCla.

[¢]

Adjust pH to 7.0 using 1 M NaOH.

Add water to reach a final volume of 60 mL.

[e]

[e]

Incubate at 37°C for 2 hours with mixing.
3. Sample Collection and Analysis
» After the intestinal phase, stop the reaction by placing the sample on ice.

» To separate the bioaccessible fraction, centrifuge the final digestate (e.g., 10,000 x g for 30
min at 4°C).

« Filter the supernatant through a 0.22 um syringe filter. This filtered supernatant represents
the bioaccessible fraction.

o Quantify the anthocyanin content in the initial sample and the final bioaccessible fraction
using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD)
or Mass Spectrometry (MS).[10][11][12]

4. Calculation of Bioaccessibility

Bioaccessibility is expressed as the percentage of the initial amount of an anthocyanin that is
found in the soluble fraction after in vitro digestion.

Bioaccessibility (%) = (Anthocyanin in bioaccessible fraction / Anthocyanin in initial sample) x
100

Data Presentation: Typical Bioaccessibility of Grape
Anthocyanins

The bioaccessibility of anthocyanins is generally low and varies depending on their specific
chemical structure and the food matrix.[8] Malvidin glycosides, the main components of
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BENGHE

enocyanin, tend to show slightly higher stability and bioaccessibility compared to other
anthocyanins like delphinidin.[13]

Bioaccessibility /

Anthocyanin Source In Vitro Model
Recovery (%)

Malvidin-3-O- o

_ Blueberry Static in vitro ~4-10%
glucoside
Malvidin-3-O- ] S ~30-45% (with food

) Red Wine Static in vitro )
glucoside matrix)
Cyanidin-3-O- o

] Natal Plum Powder Static in vitro 16.3%
glucoside
Cyanidin-3-O- o

o Natal Plum Powder Static in vitro 32.2%

sambubioside
Total Anthocyanins Blueberry Static in vitro ~3-4%

Note: Data is compiled from various studies and represents approximate values.
Bioaccessibility is highly dependent on the experimental conditions and the food matrix.[13][14]
[15]

Downstream Applications & Signaling Pathways

The bioaccessible anthocyanin fraction can be used for further studies to assess bioavailability
and bioactivity.

1. Intestinal Permeability (Caco-2 Cell Model)

The human intestinal Caco-2 cell line is a well-established in vitro model to predict the
absorption of compounds across the gut epithelium.[16][17][18] The bioaccessible digestate
can be applied to the apical side of a Caco-2 cell monolayer, and the amount of anthocyanins
transported to the basolateral side can be quantified over time to determine apparent
permeability coefficients (Papp). Studies report that the transport efficiency of anthocyanins is
typically low, often in the range of 1-4%.[13][16][17]

2. Cellular Bioactivity & Signaling Pathways
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Absorbed anthocyanins and their metabolites can modulate cellular signaling pathways. A key
pathway influenced by polyphenols is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 -
Antioxidant Response Element) pathway, which regulates the expression of antioxidant and
cytoprotective genes.[19][20][21] Anthocyanin metabolites can disrupt the Keap1-Nrf2 complex
in the cytosol, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the

transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone
Dehydrogenase 1 (NQO1).[20][22]
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Caption: Anthocyanin metabolites can activate the Nrf2 pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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